![molecular formula C6HBrF3N3OS B15063124 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves a multi-step process. One common method is the one-pot synthesis, which combines [3 + 3] cycloaddition, reduction, and deamination reactions . The starting materials often include 2-amino-5-substituted-1,3,4-thiadiazoles and ethyl cyanoacetate, with a catalytic agent to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are increasingly applied. Techniques like diversity-oriented synthesis (DOS) and supramolecular self-assembly are also utilized to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The thiadiazolo pyrimidine ring can undergo cycloaddition with other compounds to form new heterocyclic structures.
Common Reagents and Conditions: Common reagents include halogenated ketones, ortho esters, and various catalysts. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated levels depending on the desired reaction .
Major Products: The major products formed from these reactions include various substituted thiadiazolo pyrimidines, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the mechanisms of enzyme inhibition and DNA replication disruption.
Industrial Applications: It is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting their normal function. It can also interfere with DNA replication, leading to the inhibition of cell proliferation. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazolothiadiazines: These compounds have a similar heterocyclic framework and exhibit comparable pharmacological properties.
Uniqueness: The presence of both bromine and trifluoromethyl groups in 2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one makes it unique among its analogs. These substituents enhance its reactivity and potential for diverse applications in medicinal and industrial chemistry .
Eigenschaften
Molekularformel |
C6HBrF3N3OS |
|---|---|
Molekulargewicht |
300.06 g/mol |
IUPAC-Name |
2-bromo-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C6HBrF3N3OS/c7-4-12-13-3(14)1-2(6(8,9)10)11-5(13)15-4/h1H |
InChI-Schlüssel |
TZUKUFGHSWCREK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2N(C1=O)N=C(S2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


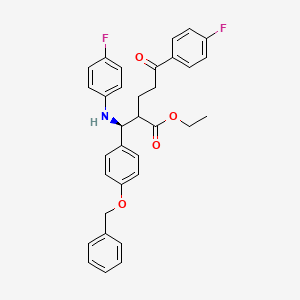
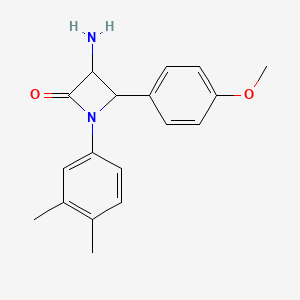
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
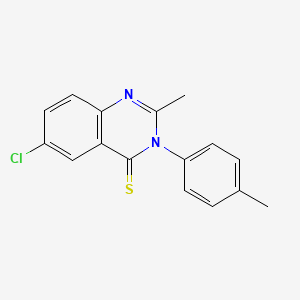
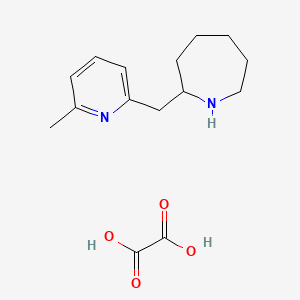

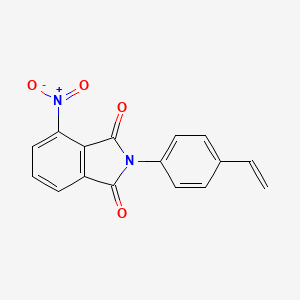
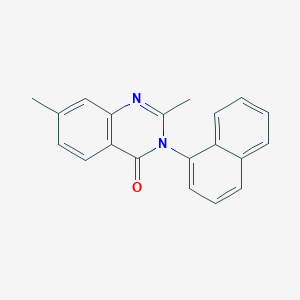

![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)

![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)

